4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a dihydropyridinone moiety
Preparation Methods
The synthesis of 4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halide . The final step involves the formation of the dihydropyridinone moiety through a cyclization reaction . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity to its targets . The dihydropyridinone moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, piperazine derivatives, and dihydropyridinone derivatives . Compared to these compounds, 4-{[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of these three moieties, which can result in enhanced biological activity and specificity . Some similar compounds include:
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C19H22N4O2S/c1-21-7-6-14(12-17(21)24)13-22-8-10-23(11-9-22)19-20-18-15(25-2)4-3-5-16(18)26-19/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
FBEGHJBAIKOGHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
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